Allyl 4-((2-methylbenzyl)oxy)benzoate
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Overview
Description
Allyl 4-((2-methylbenzyl)oxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group attached to the benzoate moiety, with a 2-methylbenzyl group linked via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of a hydrosilylation reaction, where the vinyl-terminated monomer and divinyl-terminated cross-linkers are grafted to a polysiloxane backbone in the presence of a platinum catalyst . Another approach involves acrylate polymerization, where both the monomer and cross-linker contain a terminal acrylate functional group, and the elastomer is formed via free radical polymerization .
Industrial Production Methods
Industrial production of Allyl 4-((2-methylbenzyl)oxy)benzoate may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Allyl 4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the allyl group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Reduced forms of the allyl group or other functional groups.
Substitution: Substituted benzoates with various functional groups.
Scientific Research Applications
Allyl 4-((2-methylbenzyl)oxy)benzoate has several scientific research applications:
Materials Science: Used in the synthesis of liquid crystal elastomers, which have applications in display technologies and sensors.
Pharmaceuticals: Potential use as an intermediate in the synthesis of bioactive compounds.
Chemistry: Employed in studies involving esterification reactions and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Allyl 4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The allyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The benzylic position is particularly reactive, allowing for modifications that can alter the compound’s properties and interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Allyl 4-((2-methylbenzyl)oxy)benzoate is unique due to the presence of the 2-methylbenzyl group, which imparts distinct chemical and physical properties
Biological Activity
Allyl 4-((2-methylbenzyl)oxy)benzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound features an allyl group attached to a benzoate moiety, with a 2-methylbenzyl ether substituent. The synthesis typically involves the reaction of 4-hydroxybenzoic acid with 2-methylbenzyl chloride in the presence of a base, followed by esterification with allyl bromide.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The allyl group is known to undergo electrophilic addition reactions, while the 2-methylbenzyl group may participate in nucleophilic substitution reactions. These interactions can modulate enzyme activity and receptor binding, leading to diverse biological effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, in vitro assays demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In a controlled study using murine models, this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 200 | 150 |
This compound | 80 | 50 |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In another investigation published in the Journal of Medicinal Chemistry, the anti-inflammatory properties were explored in detail. The study highlighted that this compound inhibited the NF-kB signaling pathway, which is crucial in the inflammatory response.
Properties
Molecular Formula |
C18H18O3 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
prop-2-enyl 4-[(2-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H18O3/c1-3-12-20-18(19)15-8-10-17(11-9-15)21-13-16-7-5-4-6-14(16)2/h3-11H,1,12-13H2,2H3 |
InChI Key |
MCKGMMDULBBELC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)OCC=C |
Origin of Product |
United States |
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